molecular formula C18H18N2O B2931501 3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one CAS No. 400873-42-9

3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one

Cat. No. B2931501
CAS RN: 400873-42-9
M. Wt: 278.355
InChI Key: FHBLFDXTCULSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one” is a chemical compound with the molecular formula C18H18N2O . It has a molecular weight of 278.36 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one and its derivatives are of significant interest in synthetic and medicinal chemistry due to their potential biological activities and applications in drug development. These compounds have been explored for their roles in synthesizing carbocyclic and heterocyclic β-aminocarboxylic acids, which are present in natural products and antibiotics, and serve as precursors for pharmacologically relevant β-lactams and other bioactive compounds. Some derivatives exhibit antifungal or antibacterial activities, while others have been studied for their analgesic properties (Kiss & Fülöp, 2014).

Organic Synthesis and Catalysis

In the realm of organic synthesis, these compounds are utilized for developing new synthetic routes. For example, variations in the Blaise Reaction have been employed to synthesize 3-amino enones and 1,3-diketones, critical for creating a wide range of heterocyclic or carbocyclic compounds or serving as ligands in metal complexes. This includes the synthesis of avobenzone, an ingredient in sun-screen lotions, and related compounds with similar UV/Vis absorption characteristics (Rao & Muthanna, 2015).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of 3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one have been used to develop new polymers with potential applications in drug delivery systems. Organocatalyzed ring-opening polymerization techniques have facilitated the creation of poly(ester amide) homopolymers from related monomers, showcasing the versatility of these compounds in synthesizing materials with potential biomedical applications (Göppert et al., 2022).

Corrosion Inhibition

Further extending their application, derivatives of 3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one have been investigated as corrosion inhibitors for mild steel in acidic environments. Their efficacy in forming protective films on metal surfaces highlights their potential in industrial applications, particularly in extending the lifespan of metal structures and components in corrosive environments (Verma, Quraishi, & Singh, 2015).

properties

IUPAC Name

3-(2-aminoanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c19-17-8-4-5-9-18(17)20-15-10-14(11-16(21)12-15)13-6-2-1-3-7-13/h1-9,12,14,20H,10-11,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBLFDXTCULSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=CC=C2N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.